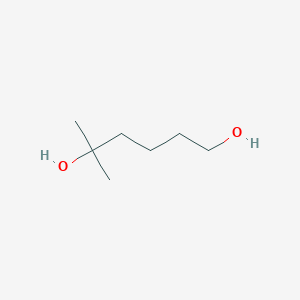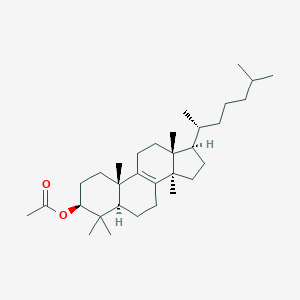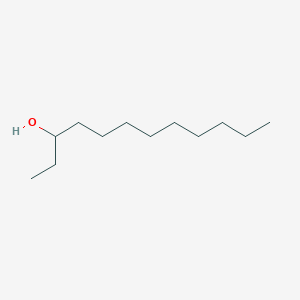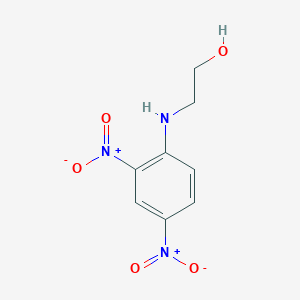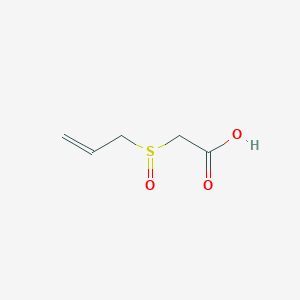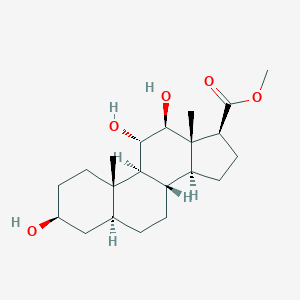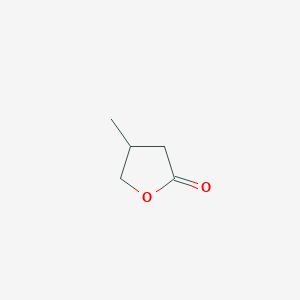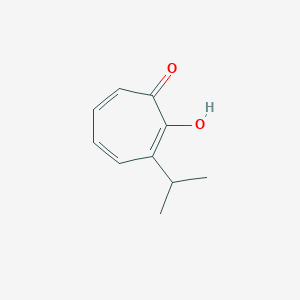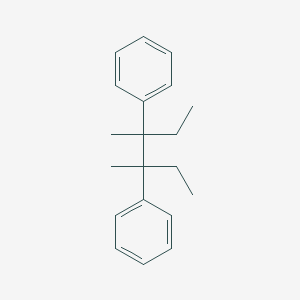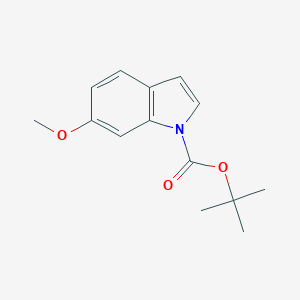
1-Boc-6-メトキシインドール
説明
Tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 6-methoxy-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-methoxy-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学と創薬
1-Boc-6-メトキシインドールは、新規医薬品の設計のための貴重な足場として機能します。そのインドール部分は、多くの生物活性化合物に見られる共通の特徴です。研究者は、抗癌剤、抗菌剤、および抗炎症薬としての可能性を探求してきました。 Bocで保護されたインドールを修飾することにより、科学者は薬理学的に強化された誘導体を作成できます .
合成方法と有機合成
1-Boc-6-メトキシインドール中のボロン酸官能基は、鈴木-宮浦クロスカップリング反応のための優れた基質となります。化学者は、この化合物をアリールまたはヘテロアリールボロン酸とカップリングすることにより、より複雑な分子を構築するために使用しています。 得られたインドール誘導体は、天然物合成や材料科学で用途を見出しています .
光物理的性質と発光材料
インドールは、しばしば興味深い光物理的性質を示します。研究者は、1-Boc-6-メトキシインドールの蛍光挙動について調査してきました。 有機発光ダイオード(OLED)や蛍光センサーなどの発光材料に組み込むことにより、科学者はそれらの性能と効率を向上させることを目指しています .
農薬と作物保護
インドール系化合物は、農薬研究で重要な役割を果たしています。1-Boc-6-メトキシインドール誘導体は、除草剤、殺菌剤、および殺虫剤としての可能性が探求されてきました。 害虫や病原体に対する選択的な活性は、持続可能な作物保護のための有望な候補となっています .
材料科学と表面改質
官能化されたインドールは、表面改質と材料科学で用途を見出しています。研究者は、特定の目的のために、ガラスやナノ粒子などの表面を改質するために1-Boc-6-メトキシインドールを使用してきました。 これらの改質された材料は、疎水性または生体適合性の向上など、改善された特性を示す可能性があります .
生物プローブとイメージング剤
そのユニークな構造により、1-Boc-6-メトキシインドールは、生物学的研究における蛍光プローブとして機能することができます。科学者は、インドール誘導体を使用してタンパク質、核酸、または細胞構造にラベルを付け、それらの挙動を可視化および追跡します。 これらのプローブは、細胞プロセスと疾患メカニズムの理解に役立ちます .
要約すると、1-Boc-6-メトキシインドールは、医薬品化学、合成方法、材料科学など、さまざまな分野で用途を持つ汎用性の高い化合物です。その多様な特性は、さまざまな科学分野における革新的な研究を刺激し続けています。 🌟
作用機序
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Generally, indole derivatives interact with their targets, leading to changes at the molecular and cellular levels . The exact nature of these interactions and changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad biological activity . The downstream effects of these pathway alterations would be context-dependent, varying based on the specific target and cellular environment.
Result of Action
As an indole derivative, it is likely to have diverse effects based on its interactions with various cellular targets .
生化学分析
Biochemical Properties
1-Boc-6-methoxyindole plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of 1-Boc-6-methoxyindole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
1-Boc-6-methoxyindole has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 1-Boc-6-methoxyindole can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-Boc-6-methoxyindole involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has also been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of specific genes, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-6-methoxyindole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-6-methoxyindole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-Boc-6-methoxyindole has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1-Boc-6-methoxyindole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic function. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is essential to carefully monitor the dosage of 1-Boc-6-methoxyindole in animal studies to avoid potential toxic effects .
Metabolic Pathways
1-Boc-6-methoxyindole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism involves its conversion to various metabolites, which can have different biological activities .
Transport and Distribution
The transport and distribution of 1-Boc-6-methoxyindole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity. For example, the presence of specific transporters can enhance the uptake of 1-Boc-6-methoxyindole into cells, leading to higher intracellular concentrations .
Subcellular Localization
1-Boc-6-methoxyindole exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The subcellular localization of 1-Boc-6-methoxyindole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its biological activity and function .
特性
IUPAC Name |
tert-butyl 6-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWDNKUOSIOAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646557 | |
| Record name | tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138344-18-0 | |
| Record name | tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



